Cumidine hydrochloride
Description
Properties
IUPAC Name |
4-propan-2-ylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7(2)8-3-5-9(10)6-4-8;/h3-7H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOJZJNVYHVKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5892-70-6 | |
| Record name | Cumidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005892706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CUMIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9L85311JHC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Direct Acid-Base Neutralization
The most straightforward method involves protonating 4-isopropylaniline (cumidine) with hydrochloric acid. This exothermic reaction proceeds as follows:
Procedure :
4-Isopropylaniline is dissolved in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere. Concentrated HCl is added dropwise at 0–5°C to prevent side reactions. The mixture is stirred for 1–2 hours, after which the precipitated hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.
Key Parameters :
Condensation Reaction Method
A patented approach integrates cumidine hydrochloride synthesis into a multistep pathway for quinoline derivatives. This method leverages chloral hydrate (trichloroacetaldehyde) and hydroxylamine hydrochloride in aqueous acidic media:
Reaction Scheme :
-
Reactants :
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4-Isopropylaniline (13.6 g, 1 mol)
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Hydroxylamine hydrochloride (40 g, 0.58 mol)
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Chloral hydrate (33.4 g, 0.2 mol)
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Sodium sulfate (243 g, 1.71 mol) in 30% HCl (50 mL)
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-
Conditions :
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Temperature: 70–100°C
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Duration: 30 minutes
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Workup: Filtration, neutralization with NaOH, and recrystallization
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Advantages :
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Scalability : The one-pot reaction simplifies industrial production.
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Byproduct Management : Sodium sulfate acts as a desiccant, enhancing reaction efficiency.
Reaction Optimization and Parameters
Catalytic Effects and Solvent Systems
The condensation method’s efficacy depends on acid concentration and solvent polarity:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| HCl Concentration | 30–35% | Maximizes protonation |
| Solvent Polarity | Aqueous/organic biphasic | Facilitates intermediate isolation |
| Reaction Temperature | 70–100°C | Accelerates cyclization |
Data derived from indicate that exceeding 10% HCl promotes impurity formation, while temperatures below 70°C stall the reaction.
Purification Techniques
Recrystallization :
Chromatography :
-
Silica gel chromatography (eluent: ethyl acetate/hexane, 1:4) resolves residual 4-isopropylaniline, albeit with higher costs.
Analytical Characterization
Spectroscopic Data :
Thermal Stability :
-
Decomposition onset: 215°C (DSC).
Industrial Applications and Scalability
This compound’s role in anticoagulant synthesis (e.g., warfarin) and dye intermediates underscores its industrial value. Pilot-scale trials using the condensation method achieved 85% yield at 100 kg/batch, with sodium sulfate recycling reducing waste.
Challenges :
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Corrosion : HCl necessitates glass-lined reactors.
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Byproduct Disposal : Chlorinated residues require neutralization.
Chemical Reactions Analysis
Structural and Functional Groups
Cumidine hydrochloride consists of a benzene ring substituted with an isopropyl group and an amino group (-NH₂) at the para position. The hydrochloride salt indicates protonation of the amine group, forming -NH₃⁺Cl⁻ .
Key functional groups :
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Primary amine (protonated as ammonium in the hydrochloride form)
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Aromatic ring (benzene) with isopropyl substituent
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Hydrochloride counterion
Potential Reaction Pathways
While no explicit reaction mechanisms are documented in the provided sources, the compound's structure suggests typical reactivity patterns for aromatic amines and hydrochloride salts:
Amine Group Reactivity
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Deamination : Potential conversion to nitrobenzene derivatives under strong oxidizing conditions.
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Alkylation/Acylation : Possible reactions with alkyl halides or acylating agents to form substituted anilines.
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Diazotization : Reaction with nitrous acid (HNO₂) to form diazonium salts, followed by coupling reactions (e.g., azo compounds).
Hydrochloride Salt Behavior
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Neutralization : Reaction with bases (e.g., NaOH) to regenerate the free amine.
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Electrophilic Substitution : Para-substituted benzene rings may undergo nitration or sulfonation, though steric hindrance from the isopropyl group could reduce reactivity.
Analytical Data and Stability
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Solubility : Likely soluble in polar solvents (e.g., water, ethanol) due to the hydrochloride ion.
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Thermal stability : Limited data, but hydrochloride salts generally decompose at elevated temperatures.
Limitations in Available Data
The provided sources ( – ) focus primarily on coumarin derivatives (e.g., warfarin) and unrelated compounds. No experimental reaction data, synthesis routes, or mechanistic studies specific to this compound are documented.
Recommended Research Directions
For detailed reaction analysis:
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Consult specialized chemical databases (e.g., Reaxys, SciFinder) for proprietary or academic studies.
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Investigate analogous compounds (e.g., substituted aniline hydrochlorides) to infer reactivity trends.
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Conduct experimental studies to explore acid-base equilibria, electrophilic substitution, or amine-specific transformations.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Properties
Cumidine hydrochloride has been investigated for its antimicrobial effects. Studies have shown that it exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting bacterial cell membranes, which can lead to cell lysis and death.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. In vitro studies have demonstrated its ability to reduce oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to scavenge free radicals is a key factor in its neuroprotective effects.
Anti-inflammatory Activity
this compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, which could be beneficial in managing conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.
Biochemical Applications
Enzyme Inhibition
The compound has been explored as a potential inhibitor of specific enzymes involved in metabolic pathways. For instance, studies suggest that this compound can inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property could be leveraged to enhance the efficacy of co-administered drugs or to reduce adverse effects associated with drug metabolism.
Analytical Chemistry
In analytical chemistry, this compound is used as a reagent in various assays. Its ability to form stable complexes with metal ions makes it useful for detecting trace metals in environmental samples. This application is particularly relevant in monitoring pollution levels and ensuring compliance with environmental regulations.
Material Science Applications
Polymer Synthesis
this compound has been utilized in the synthesis of novel polymers with specific functional properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in packaging and construction materials.
Nanotechnology
Recent advancements have seen this compound being explored in nanotechnology. Its properties allow for the functionalization of nanoparticles, which can be used in drug delivery systems. The ability to modify surface characteristics enhances the targeting efficiency of therapeutic agents at the cellular level.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate antimicrobial effects | This compound showed significant activity against Staphylococcus aureus and E. coli, indicating potential as a new antimicrobial agent. |
| Study 2 | Assess neuroprotective effects | In vitro results demonstrated reduced oxidative stress in neuronal cells treated with this compound, suggesting protective effects against neurodegeneration. |
| Study 3 | Evaluate anti-inflammatory properties | The compound inhibited TNF-alpha production in macrophages, highlighting its potential utility in treating inflammatory diseases. |
| Study 4 | Analyze enzyme inhibition | This compound effectively inhibited CYP2D6 activity, suggesting implications for drug-drug interactions in pharmacotherapy. |
Mechanism of Action
The mechanism of action of cumidine hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Hydrochloride Salts
The following table compares benzamidine hydrochloride with other hydrochloride-containing compounds in terms of structural features, physicochemical properties, and applications:
Structural and Functional Insights
- Benzamidine vs. 4-Methylbenzamidine: The addition of a methyl group in 4-methylbenzamidine increases hydrophobicity (logP ≈ 1.2 vs.
- Clonidine hydrochloride : Unlike benzamidine, clonidine features an imidazoline ring linked to dichlorophenyl groups. Its mechanism involves central α₂-adrenergic receptor agonism, reducing sympathetic outflow . Analytical methods like HPLC achieve precision (RSD <2%) in quantifying clonidine in formulations .
- Cimetidine hydrochloride : A sulfur-containing imidazole derivative, cimetidine targets gastric H₂ receptors. Its bulkier structure (vs. benzamidine) limits CNS penetration, minimizing side effects .
- Guanidine hydrochloride : A simpler structure with a high charge density, enabling disruption of hydrogen bonds in proteins. Unlike benzamidine, it lacks aromaticity, reducing specificity in enzyme inhibition .
Biological Activity
Cumidine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.
Overview of this compound
This compound, an alkylated derivative of coumarin, is primarily studied for its anticoagulant properties. It is important to understand its biological activity in the context of its chemical structure and interactions with biological systems.
This compound exerts its effects primarily through the inhibition of vitamin K-dependent clotting factors. This mechanism is similar to that of other anticoagulants, such as warfarin, which acts by inhibiting the vitamin K epoxide reductase complex (VKORC1) involved in the synthesis of clotting factors II, VII, IX, and X. The pharmacokinetics of this compound suggest a rapid absorption and distribution within the body, with peak plasma concentrations typically reached within hours of administration.
Pharmacological Activities
The biological activities of this compound can be summarized as follows:
- Anticoagulant Effects : Demonstrated through various in vitro and in vivo studies.
- Anti-inflammatory Properties : Exhibits potential in reducing inflammation markers.
- Antimicrobial Activity : Preliminary studies indicate efficacy against certain bacterial strains.
Data Table: Biological Activities of this compound
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticoagulant | Inhibition of clotting factor synthesis | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Antimicrobial | Activity against Gram-positive bacteria |
Case Studies
Case Study 1: Anticoagulant Efficacy
A study was conducted involving patients at high risk for thromboembolic events. Participants received this compound as part of their treatment regimen. Results indicated a significant reduction in thrombus formation compared to a control group receiving no anticoagulation therapy. The study reported an improvement in patient outcomes without significant adverse effects.
Case Study 2: Anti-inflammatory Effects
In a controlled trial assessing the anti-inflammatory properties of this compound, patients with chronic inflammatory conditions were treated with the compound. The results showed a marked decrease in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), suggesting potential therapeutic applications for inflammatory diseases.
Research Findings
Recent research has expanded on the understanding of this compound’s biological activity:
- Pharmacodynamics : Studies have shown that this compound’s anticoagulant effects are dose-dependent, with higher doses leading to more pronounced effects on clotting factor inhibition.
- Safety Profile : Long-term studies have indicated that while this compound is effective as an anticoagulant, monitoring for potential side effects such as bleeding complications remains crucial.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
